Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide
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Overview
Description
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is a chemical compound with the molecular formula C11H16NOP and a molecular weight of 209.22 g/mol This compound is known for its unique structure, which includes a phosphine oxide group attached to a tetrahydroquinoline ring
Preparation Methods
The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. The tetrahydroquinoline ring may also contribute to the compound’s biological activity by interacting with cellular components .
Comparison with Similar Compounds
Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities and used in medicinal chemistry.
4-Hydroxy-2-quinolones: These compounds have interesting pharmaceutical and biological activities and are valuable in drug research and development. The uniqueness of this compound lies in its specific structure, which combines a phosphine oxide group with a tetrahydroquinoline ring, offering distinct chemical and biological properties.
Properties
IUPAC Name |
5-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFRULGIFHYVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC2=C1CCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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